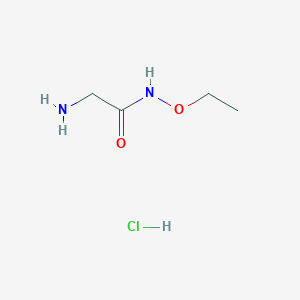![molecular formula C17H25NO2S B2513446 2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene CAS No. 253169-95-8](/img/structure/B2513446.png)
2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene, often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Thiophene Scaffold as Prospective CNS Agent
- Background : Thiophene derivatives are recognized for their central nervous system (CNS) activity, including anticonvulsant, acetylcholinesterase inhibition, and potential in blocking norepinephrine, serotonin, and dopamine reuptake. This highlights the thiophene scaffold's significance in medicinal chemistry for developing novel CNS agents (Deep et al., 2016).
Applications in Catalysis and Material Science
- Activated Carbon as Catalyst Support : Thiophene's interaction with catalysts, especially in the context of activated carbon as a catalyst support for gas-solid reactions, underscores its importance in catalysis and environmental applications. This application is essential for processes like hydrodesulphurization of thiophene, emphasizing its role in industrial chemistry (Jüntgen, 1986).
Synthetic Methodologies and Biological Activities
- Recent Achievements in Thiophene Synthesis : The wide range of applications in medicinal chemistry, including antimicrobial and anticancer activities, and their use in organic materials due to electronic properties, showcase the diverse scientific applications of thiophene derivatives. This review discusses recent advancements in thiophene synthesis, highlighting the role of thiophenes as intermediates in organic synthesis and their applications in agrochemicals, flavors, and dyes (Xuan, 2020).
Environmental Remediation
- Sorption of Radionuclides with Graphene Oxide-based Materials : The application of thiophene derivatives in environmental remediation, particularly in the sorption of radionuclides from aqueous systems using graphene oxide-based materials, demonstrates the potential of thiophene-based compounds in addressing environmental pollution issues. This research area focuses on developing more efficient, cost-effective, and environmentally friendly materials for removing radionuclides from water (Yu et al., 2015).
Eigenschaften
IUPAC Name |
(cyclododecylideneamino) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c19-17(16-13-10-14-21-16)20-18-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-14H,1-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPDKOCIWSFLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C2=CC=CS2)CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene | |
CAS RN |
253169-95-8 |
Source


|
| Record name | CYCLODODECANONE O-(2-THIENYLCARBONYL)OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)





![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)